5'-Guanylic acid

説明

Guanosine monophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Guanosine-5'-monophosphate has been reported in Drosophila melanogaster, Bombyx mori, and other organisms with data available.

A guanine nucleotide containing one phosphate group esterified to the sugar moiety and found widely in nature.

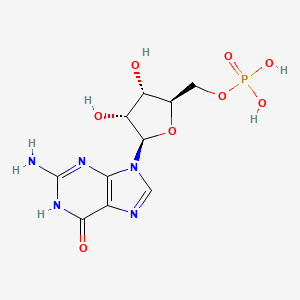

Structure

3D Structure

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFCJASXJCIDSX-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-14-4 | |

| Record name | Poly(G) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044295 | |

| Record name | 5'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, colourless or white crystals or white crystalline powder, Solid | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, practically insoluble in ethanol, 369 mg/mL | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85-32-5, 29593-02-0 | |

| Record name | Guanosine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Guanylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-guanylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-GUANYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16597955EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 5'-Guanylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal nucleotide with multifaceted roles in cellular metabolism, signaling, and as a fundamental building block of ribonucleic acid (RNA).[1] Its structure, a composite of a purine (B94841) base, a pentose (B10789219) sugar, and a phosphate (B84403) group, underpins its diverse biological functions and makes it a molecule of significant interest in various fields of research, including drug development. This technical guide provides a comprehensive overview of the molecular architecture of this compound, supported by quantitative data, experimental protocols, and structural visualizations.

Core Molecular Structure

This compound is a ribonucleotide composed of three distinct chemical moieties:

-

Guanine (B1146940): A purine nucleobase.

-

Ribose: A five-carbon sugar (a pentose).

-

Phosphate Group: Esterified to the 5'-hydroxyl group of the ribose sugar.

The systematic IUPAC name for this compound is [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₁₄N₅O₈P |

| Molecular Weight | 363.22 g/mol |

| CAS Number | 85-32-5 |

| Appearance | White to off-white crystalline powder |

| Solubility | Slightly soluble in water |

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in this compound is crucial for its biological activity. The following tables provide a summary of bond lengths and angles for the guanosine portion of the molecule, derived from crystallographic studies. These values provide a foundational understanding of the molecule's geometry.

Bond Lengths of Guanosine

| Bond | Length (Å) |

| N9 - C8 | 1.373 |

| N9 - C4 | 1.379 |

| C8 - N7 | 1.309 |

| N7 - C5 | 1.391 |

| C5 - C6 | 1.416 |

| C5 - C4 | 1.374 |

| C6 - N1 | 1.393 |

| C6 - O6 | 1.248 |

| N1 - C2 | 1.372 |

| C2 - N3 | 1.328 |

| C2 - N2 | 1.340 |

| N3 - C4 | 1.352 |

| N9 - C1' | 1.467 |

| C1' - C2' | 1.529 |

| C1' - O4' | 1.414 |

| C2' - C3' | 1.526 |

| C3' - C4' | 1.522 |

| C3' - O3' | 1.423 |

| C4' - O4' | 1.452 |

| C4' - C5' | 1.513 |

| C5' - O5' | 1.431 |

Bond Angles of Guanosine

| Angle | Degrees (°) |

| C4 - N9 - C8 | 104.2 |

| N9 - C8 - N7 | 113.1 |

| C8 - N7 - C5 | 104.9 |

| N7 - C5 - C6 | 129.2 |

| N7 - C5 - C4 | 111.4 |

| C6 - C5 - C4 | 119.4 |

| C5 - C6 - N1 | 111.7 |

| C5 - C6 - O6 | 129.1 |

| N1 - C6 - O6 | 119.2 |

| C6 - N1 - C2 | 125.1 |

| N1 - C2 - N3 | 123.3 |

| N1 - C2 - N2 | 116.9 |

| N3 - C2 - N2 | 119.8 |

| C2 - N3 - C4 | 112.9 |

| N3 - C4 - N9 | 126.9 |

| N3 - C4 - C5 | 128.7 |

| N9 - C4 - C5 | 104.4 |

| C8 - N9 - C1' | 126.9 |

| C4 - N9 - C1' | 128.9 |

| N9 - C1' - C2' | 114.1 |

| N9 - C1' - O4' | 108.9 |

| C2' - C1' - O4' | 109.6 |

| C1' - C2' - C3' | 101.9 |

| C2' - C3' - C4' | 102.3 |

| C2' - C3' - O3' | 112.5 |

| C4' - C3' - O3' | 111.9 |

| C3' - C4' - O4' | 105.7 |

| C3' - C4' - C5' | 115.3 |

| O4' - C4' - C5' | 109.1 |

| C4' - C5' - O5' | 110.5 |

| C1' - O4' - C4' | 109.5 |

Structural Visualization

The following diagram illustrates the chemical structure of this compound, generated using the DOT language.

Caption: Chemical structure of this compound.

Experimental Protocols

The synthesis, purification, and analysis of this compound are critical for its study and application. The following sections outline generalized experimental protocols for these procedures.

Synthesis of this compound

A common method for the synthesis of this compound is through the phosphorylation of guanosine. This can be achieved via chemical or enzymatic methods.

Enzymatic Phosphorylation Protocol:

-

Enzyme Source Preparation: Cultivate a microorganism known to possess nucleoside phosphotransferase activity, such as species from the genera Flavobacterium or Serratia. Harvest the cells by centrifugation and prepare a cell suspension or a cell-free extract.

-

Reaction Mixture: Prepare a reaction buffer (e.g., acetate (B1210297) buffer, pH 4.0-5.0). Add guanosine as the phosphate acceptor and a suitable phosphate donor, such as p-nitrophenyl phosphate.

-

Incubation: Add the enzyme preparation to the reaction mixture and incubate at an optimal temperature (typically 37-50°C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing the formation of this compound using techniques like High-Performance Liquid Chromatography (HPLC).

-

Termination: Once the reaction reaches completion, terminate it by heat inactivation of the enzyme or by adding a denaturing agent.

Purification of this compound

Purification is essential to isolate this compound from the reaction mixture.

Ion-Exchange Chromatography Protocol:

-

Sample Preparation: Centrifuge the reaction mixture to remove cells and other insoluble materials. The supernatant contains the crude this compound.

-

Column Equilibration: Equilibrate a strong anion-exchange chromatography column with a low-concentration buffer (e.g., Tris-HCl, pH 7.5).

-

Sample Loading: Load the crude supernatant onto the equilibrated column.

-

Washing: Wash the column with the equilibration buffer to remove unbound impurities.

-

Elution: Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using UV spectroscopy (at 260 nm) or HPLC.

-

Desalting and Lyophilization: Pool the fractions containing pure this compound, desalt if necessary (e.g., by dialysis or size-exclusion chromatography), and then lyophilize to obtain the purified solid product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Key signals include those for the H8 proton of the guanine base and the protons of the ribose sugar.

-

-

31P NMR:

-

Sample Preparation: Prepare the sample as for 1H NMR.

-

Data Acquisition: Acquire the 31P NMR spectrum. A single peak corresponding to the phosphate group is expected. The chemical shift provides information about the chemical environment of the phosphorus atom.

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) - MS/MS:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent compatible with ESI, such as a mixture of water and acetonitrile (B52724) with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to promote ionization.

-

Data Acquisition: Infuse the sample into the ESI source. Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M-H]⁻ or [M+H]⁺).

-

Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions to confirm the structure. Key fragmentation pathways often involve the cleavage of the glycosidic bond (releasing the guanine base) and fragmentation of the ribose and phosphate moieties.

-

Signaling Pathways and Logical Relationships

The diagram below illustrates the central role of this compound (GMP) in nucleotide metabolism, showing its relationship with its precursor, inosine (B1671953) monophosphate (IMP), and its conversion to guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP).

Caption: Simplified metabolic pathway involving this compound.

References

The Discovery and History of Guanosine Monophosphate: A Technical Guide

An in-depth exploration of the pivotal discoveries, experimental methodologies, and scientific pioneers behind guanosine (B1672433) monophosphate (GMP) and its cyclic counterpart, cGMP. This whitepaper provides a technical journey from the initial isolation of guanine (B1146940) to the elucidation of GMP's role as a fundamental building block of life and a critical signaling molecule.

Introduction

Guanosine monophosphate (GMP), a purine (B94841) nucleotide, is a cornerstone of biochemistry. As a monomeric unit of RNA, it is integral to the storage and transcription of genetic information. Beyond this fundamental role, its cyclic form, cyclic guanosine monophosphate (cGMP), acts as a ubiquitous second messenger, mediating a vast array of physiological processes. This technical guide delves into the historical milestones and experimental foundations of GMP and cGMP discovery, offering researchers, scientists, and drug development professionals a comprehensive understanding of their origins and significance.

The Genesis: Discovery of the Guanine Base

The story of guanosine monophosphate begins with the discovery of its constituent nucleobase, guanine. In 1844, the German chemist Julius Bodo Unger, while studying the composition of guano, the accumulated excrement of seabirds used as a potent fertilizer, isolated a whitish, amorphous substance.[1][2] He initially named it "xanthin" but, after further characterization and recognition of it as a distinct compound, proposed the name "guanin" in 1846, a name derived from its source.[1] Between 1882 and 1906, the eminent chemist Emil Fischer further elucidated the chemical structure of guanine and demonstrated its relationship to uric acid.[1]

Experimental Protocol: Isolation of Guanine from Guano (Unger, 1844)

-

Extraction: The raw guano would be treated with a dilute acid, such as hydrochloric acid, to dissolve the uric acid and other soluble components, leaving behind the less soluble guanine.

-

Purification: The crude guanine extract would then be subjected to a series of precipitation and recrystallization steps. This would involve dissolving the extract in a dilute alkali solution and then re-precipitating the guanine by neutralization with an acid. This process would be repeated to improve the purity of the final product.

-

Characterization: Unger would have used the analytical methods of his time to characterize the isolated substance. This likely included elemental analysis to determine its empirical formula and qualitative tests to identify its chemical properties, distinguishing it from other known compounds like uric acid.

Unraveling the Nucleotide: The Contributions of Phoebus Levene

The conceptual leap from the free base guanine to the nucleotide guanosine monophosphate was a pivotal contribution of the Russian-American biochemist Phoebus Levene. In the early 20th century, Levene dedicated his research to understanding the chemical nature of "nuclein," the substance first isolated from cell nuclei by Friedrich Miescher in 1869.[3]

Levene's meticulous work on the hydrolysis of yeast nucleic acid led to the identification of its core components. He was the first to identify the carbohydrate component of yeast nucleic acid as ribose in 1909.[4] He later discovered deoxyribose in animal nucleic acids in 1929.[4][5] Through his systematic degradation of nucleic acids, Levene established the fundamental structure of the nucleotide as a unit composed of a phosphate (B84403) group, a pentose (B10789219) sugar, and a nitrogenous base.[3][5] He demonstrated that these nucleotides were linked together in a linear fashion, forming what he termed a "polynucleotide."[5] It was through this work that "guanylic acid," the historical name for guanosine monophosphate, was first isolated and characterized as a constituent of yeast nucleic acid.

Experimental Protocol: Hydrolysis of Yeast Nucleic Acid for the Isolation of Guanylic Acid (Based on Levene's work)

The following is a generalized protocol based on the principles of Levene's experiments on the alkaline and enzymatic hydrolysis of yeast ribonucleic acid (RNA):

-

Preparation of Yeast Nucleic Acid: Yeast cells were subjected to a series of extraction procedures to isolate the crude nucleic acid fraction, free from proteins and other cellular components.

-

Alkaline Hydrolysis: The purified yeast nucleic acid was treated with a mild alkali, such as sodium hydroxide, at a controlled temperature. This process cleaved the phosphodiester bonds linking the nucleotides.

-

Separation of Mononucleotides: The resulting mixture of mononucleotides (adenylic acid, guanylic acid, cytidylic acid, and uridylic acid) was then separated. Early methods relied on fractional precipitation by adding salts or organic solvents.

-

Isolation of Guanylic Acid: Guanylic acid could be selectively precipitated from the mixture due to its lower solubility under specific pH and salt conditions.

-

Characterization: The isolated guanylic acid was then subjected to further chemical analysis to confirm its composition, including the identification of guanine, ribose, and the phosphate group.

The Second Messenger: Discovery of Cyclic Guanosine Monophosphate (cGMP)

While GMP's role as a building block of RNA was being established, a new chapter in its history began with the discovery of its cyclic form, cyclic guanosine monophosphate (cGMP). Following the discovery of cyclic adenosine (B11128) monophosphate (cAMP) as a second messenger by Earl W. Sutherland Jr., for which he received the Nobel Prize in 1971, researchers began to investigate the existence of other cyclic nucleotides.[1]

In 1963, a team of researchers, D. F. Ashman, R. Lipton, M. M. Melicow, and T. D. Price, reported the isolation of cGMP from rat urine.[1][6] This discovery provided the first evidence for the natural occurrence of this cyclic nucleotide, paving the way for investigations into its physiological roles.

Experimental Protocol: Isolation of cGMP from Rat Urine (Ashman et al., 1963)

The following protocol is a summary of the methodology described in the 1963 publication by Ashman and his colleagues:

-

Sample Collection and Preparation: Urine was collected from rats and pooled. The urine was then acidified and treated with a barium-zinc precipitation method to remove interfering substances.

-

Ion-Exchange Chromatography: The cleared urine extract was passed through a Dowex-1 formate (B1220265) column, a type of anion-exchange resin.

-

Elution: The column was washed with water, and then the cyclic nucleotides were eluted using a gradient of formic acid.

-

Fraction Collection and Analysis: Fractions were collected and analyzed for the presence of cyclic nucleotides using paper chromatography and UV spectrophotometry. The mobility of the isolated substance was compared with that of a chemically synthesized cGMP standard to confirm its identity.

The Machinery of cGMP Signaling

The discovery of cGMP spurred research into the enzymes responsible for its synthesis and degradation, as well as its downstream effectors.

Discovery of Guanylate Cyclase

In 1969, Joel G. Hardman and Earl W. Sutherland Jr. identified and characterized the enzyme responsible for synthesizing cGMP from guanosine triphosphate (GTP), which they named guanylate cyclase (now more commonly known as guanylyl cyclase).[7] Their work demonstrated the existence of both soluble and particulate forms of the enzyme, suggesting diverse regulatory mechanisms.

Experimental Protocol: Guanylate Cyclase Assay (Hardman and Sutherland, 1969)

The assay developed by Hardman and Sutherland to measure guanylate cyclase activity was crucial for its characterization. The general principles of their assay are as follows:

-

Tissue Preparation: Various rat tissues were homogenized in a buffer solution to prepare crude enzyme extracts.

-

Incubation Mixture: The enzyme preparation was incubated in a reaction mixture containing:

-

Guanosine triphosphate (GTP), the substrate.

-

A radiolabeled tracer, such as [α-³²P]GTP, to allow for the quantification of the product.

-

A phosphodiesterase inhibitor, such as theophylline, to prevent the degradation of the newly synthesized cGMP.

-

Magnesium or manganese ions, which are cofactors for the enzyme.

-

A buffer to maintain a stable pH.

-

-

Reaction Termination: After a specific incubation period at a controlled temperature, the reaction was stopped, typically by heating or the addition of acid.

-

Isolation and Quantification of cGMP: The radiolabeled cGMP produced was separated from the unreacted GTP and other nucleotides using a combination of barium-zinc precipitation and ion-exchange chromatography.

-

Radioactivity Measurement: The amount of radioactivity in the isolated cGMP fraction was measured using a scintillation counter, which allowed for the calculation of the enzyme's activity.

Elucidation of the NO/cGMP Signaling Pathway

A major breakthrough in understanding cGMP's physiological significance came with the discovery of its role in mediating the effects of nitric oxide (NO). In the 1980s, Robert F. Furchgott, Louis J. Ignarro, and Ferid Murad independently discovered that NO, a simple gas, acts as a signaling molecule that activates soluble guanylate cyclase, leading to an increase in intracellular cGMP levels and subsequent smooth muscle relaxation and vasodilation. This seminal work, for which they were awarded the Nobel Prize in Physiology or Medicine in 1998, unveiled a novel signaling paradigm with profound implications for cardiovascular physiology and drug development.

Quantitative Data Summary

The following tables summarize some of the key quantitative data from the early, pivotal studies on GMP and cGMP.

| Parameter | Value | Source |

| Guanine Content in Peruvian Guano | Variable, typically 7-9% by weight | General historical agricultural data |

Table 1: Approximate Guanine Content in 19th Century Peruvian Guano.

| Parameter | Value | Source |

| Daily Urinary cGMP Excretion (Rat) | ~1-2 nmol/day | Ashman et al. (1963) - Estimated from reported data |

Table 2: Estimated Daily Urinary cGMP Excretion in Rats from the Discovery Paper.

| Enzyme Source (Rat Tissue) | Specific Activity (pmol cGMP/mg protein/min) | Source |

| Lung (Particulate) | 20-50 | Hardman & Sutherland (1969) |

| Lung (Soluble) | 5-15 | Hardman & Sutherland (1969) |

| Intestine (Particulate) | 10-30 | Hardman & Sutherland (1969) |

| Brain (Soluble) | 2-8 | Hardman & Sutherland (1969) |

Table 3: Basal Guanylate Cyclase Activity in Various Rat Tissues.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key historical workflows and signaling pathways related to the discovery of guanosine monophosphate.

Conclusion

The history of guanosine monophosphate is a testament to the incremental and interconnected nature of scientific discovery. From the initial isolation of guanine from a seemingly mundane natural resource to the elucidation of complex intracellular signaling pathways, the journey of GMP and cGMP has been driven by the curiosity and rigorous experimentation of numerous scientists. This foundational knowledge continues to underpin significant areas of modern research, from genetics and molecular biology to the development of novel therapeutics for cardiovascular and other diseases. This guide serves as a technical resource, providing not only the historical context but also an appreciation for the experimental ingenuity that has brought our understanding of these vital molecules to its current state.

References

- 1. A Short History of cGMP, Guanylyl Cyclases, and cGMP-Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanine - Wikipedia [en.wikipedia.org]

- 3. Phoebus Levene :: DNA from the Beginning [dnaftb.org]

- 4. Phoebus Levene | Discoveries & Biography | Britannica [britannica.com]

- 5. Phoebus Levene - Wikipedia [en.wikipedia.org]

- 6. Isolation of adenosine 3', 5'-monophosphate and guanosine 3', 5'-monophosphate from rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guanyl cyclase, an enzyme catalyzing the formation of guanosine 3',5'-monophosphate from guanosine trihosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5'-Guanylic Acid Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Examination of the Core Pathways, Enzymology, and Regulation for Drug Development Professionals, Researchers, and Scientists.

This technical guide provides a comprehensive overview of the biosynthesis of 5'-Guanylic acid (Guanosine monophosphate, GMP), a critical nucleotide for numerous cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism. The guide details the de novo and salvage pathways of GMP synthesis, focusing on the key enzymes, their kinetics, and regulatory mechanisms. Detailed experimental protocols for the core enzymes are provided to facilitate further research and drug development efforts targeting this essential metabolic pathway.

Overview of GMP Biosynthesis

Cells synthesize GMP through two primary routes: the de novo pathway, which builds the purine (B94841) ring from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides.

De Novo Biosynthesis Pathway

The de novo synthesis of GMP is an energy-intensive process that begins with ribose-5-phosphate (B1218738) and culminates in the formation of inosine (B1671953) monophosphate (IMP), the common precursor for both GMP and adenosine (B11128) monophosphate (AMP). The pathway to GMP from IMP involves two key enzymatic steps.

The overall de novo pathway leading to GMP is as follows:

Ribose-5-Phosphate → Phosphoribosyl Pyrophosphate (PRPP) → ... → Inosine Monophosphate (IMP) → Xanthosine Monophosphate (XMP) → Guanosine (B1672433) Monophosphate (GMP)

Salvage Pathway

The salvage pathway is an energy-efficient alternative that recycles guanine (B1146940) and guanosine from the breakdown of nucleic acids or from dietary sources to produce GMP. This pathway is crucial in tissues with high energy demands or limited de novo synthesis capacity. The key enzyme in the guanine salvage pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).

Key Enzymes in GMP Biosynthesis

The biosynthesis of GMP is catalyzed by a series of enzymes, with three being of particular importance for the final stages of the de novo pathway and for the initial committed step.

Phosphoribosyl Pyrophosphate (PRPP) Synthetase

PRPP Synthetase (PRS) catalyzes the conversion of Ribose-5-Phosphate to PRPP, a critical precursor for both purine and pyrimidine (B1678525) biosynthesis. The activity of this enzyme is a key regulatory point for nucleotide metabolism.

Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH is the rate-limiting enzyme in the de novo synthesis of GMP, catalyzing the NAD+-dependent oxidation of IMP to Xanthosine Monophosphate (XMP).[1][2] Humans express two isoforms of IMPDH, type I and type II.[3][4] IMPDH is a significant target for immunosuppressive, antiviral, and anticancer drugs.[5]

GMP Synthase (GMPS)

GMP Synthase catalyzes the final step in the de novo synthesis of GMP, the ATP-dependent conversion of XMP to GMP, with glutamine serving as the nitrogen donor.[2] This enzyme is also a potential target for therapeutic intervention.[6][7]

Quantitative Data

This section summarizes the available quantitative data for the key enzymes and intermediates in the GMP biosynthesis pathway.

Enzyme Kinetic Parameters

The following table presents the Michaelis-Menten constants (Km) for the key enzymes in GMP biosynthesis. Vmax and kcat values are often dependent on the specific experimental conditions and purification of the enzyme and are therefore not always reported in a standardized manner.

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Reference(s) |

| PRPP Synthetase 1 (Human) | Human Erythrocytes | Ribose-5-Phosphate | 33 | [8][9] |

| MgATP | 14 | [8][9] | ||

| IMP Dehydrogenase Type I (Human) | Recombinant | IMP | 18 | [3][4] |

| NAD+ | 46 | [3][4] | ||

| IMP Dehydrogenase Type II (Human) | Recombinant | IMP | 9.3 | [3][4] |

| NAD+ | 32 | [3][4] | ||

| GMP Synthase | Yoshida Sarcoma Ascites Cells (Rat) | XMP | 4.6 | [10] |

| ATP | 120 | [10] | ||

| Glutamine | 300 | [10] | ||

| GMP Synthase (Human) | Recombinant | XMP | Exhibits sigmoidal kinetics (K0.5 ranges from 8.8 to 166 µM in various organisms) | [6] |

Intracellular Metabolite Concentrations

The intracellular concentrations of purine pathway intermediates can vary significantly depending on the cell type and metabolic state. The following table provides a summary of reported concentrations.

| Metabolite | Cell Type/Organism | Concentration | Reference(s) |

| PRPP | Mammalian Cells | 5 - 30 µM | [11] |

| Murine and Human Cancer Cell Lines | 5 - 1300 pmol / 10^6 cells | [9] | |

| Ribose-5-Phosphate | Cultured Human Lymphoblasts | Important determinant of de novo purine synthesis rates | [12] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the GMP biosynthesis pathways and a typical experimental workflow for enzyme activity assays.

Caption: Overview of the de novo GMP biosynthesis pathway.

Caption: The guanine salvage pathway to GMP.

Caption: A generalized workflow for a continuous spectrophotometric enzyme assay.

Experimental Protocols

Detailed methodologies for assaying the key enzymes in GMP biosynthesis are provided below. These protocols are based on established spectrophotometric methods.

PRPP Synthetase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the production of AMP, which is coupled to the oxidation of NADH through the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.

-

Reagents:

-

Assay Buffer: 125 mM Sodium Phosphate buffer, pH 7.6, containing 7 mM MgCl₂.

-

60 mM Ribose-5-Phosphate (R-5-P) solution in Assay Buffer.

-

120 mM ATP solution in 1.19 M Sodium Bicarbonate.

-

70 mM Phospho(enol)pyruvate (PEP) solution.

-

10 mg/mL β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) solution.

-

Pyruvate Kinase (PK) / Lactic Dehydrogenase (LDH) enzyme suspension.

-

Myokinase (MK) enzyme suspension.

-

Enzyme sample (cell lysate or purified PRPP Synthetase).

-

-

Procedure:

-

Prepare a reaction mixture containing:

-

1.00 mL Assay Buffer

-

0.10 mL R-5-P solution

-

0.05 mL PEP solution

-

0.05 mL NADH solution

-

0.01 mL PK/LDH suspension

-

0.01 mL MK suspension

-

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding 0.05 mL of the enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

-

A blank reaction should be run without the R-5-P substrate.

-

The rate of NADH oxidation is proportional to the PRPP Synthetase activity.

-

-

Calculation: The activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of AMP per minute.

IMP Dehydrogenase Activity Assay (Direct Spectrophotometric Assay)

This assay directly measures the production of NADH by monitoring the increase in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 3 mM EDTA.

-

10 mM Inosine Monophosphate (IMP) solution.

-

10 mM β-Nicotinamide adenine dinucleotide (NAD+) solution.

-

Enzyme sample (cell lysate or purified IMPDH).

-

-

Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

Assay Buffer

-

IMP solution (final concentration, e.g., 250 µM)

-

NAD+ solution (final concentration, e.g., 500 µM)

-

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme sample.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

The initial linear rate of the reaction is used to determine enzyme activity.

-

-

Calculation: The activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of XMP (and NADH) per minute.

GMP Synthase Activity Assay (Coupled Spectrophotometric Assay)

A continuous spectrophotometric assay for GMP synthase can be achieved by coupling the production of GMP to the oxidation of NADH via GMP reductase. However, a more direct, though discontinuous, HPLC-based assay is also common. A coupled spectrophotometric assay can be designed as follows:

-

Principle: The GMP produced by GMP synthase is converted to IMP by GMP reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm is monitored. This is a more complex setup requiring purified coupling enzymes.

A simpler, direct spectrophotometric assay monitors the conversion of XMP to GMP, which results in a decrease in absorbance at 290 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 20 mM MgCl₂, 1 mM DTT.

-

10 mM Xanthosine Monophosphate (XMP) solution.

-

10 mM ATP solution.

-

100 mM L-Glutamine solution.

-

Enzyme sample (purified GMP Synthase).

-

-

Procedure:

-

In a UV-transparent cuvette, prepare a reaction mixture containing Assay Buffer, ATP, and L-Glutamine.

-

Equilibrate to the desired temperature.

-

Initiate the reaction by adding XMP and the enzyme sample.

-

Monitor the decrease in absorbance at 290 nm. The conversion of XMP to GMP has a negative change in the extinction coefficient.

-

-

Calculation: The rate of reaction is calculated based on the change in absorbance and the differential molar extinction coefficient between XMP and GMP at 290 nm.

Regulation of GMP Biosynthesis

The GMP biosynthesis pathway is tightly regulated to maintain a balanced pool of purine nucleotides and to respond to the cell's metabolic state.

Allosteric Regulation

-

PRPP Synthetase: This enzyme is allosterically inhibited by purine and pyrimidine ribonucleotides, particularly ADP and GDP.[11] This feedback inhibition ensures that the production of PRPP is curtailed when nucleotide pools are sufficient.

-

IMP Dehydrogenase: IMPDH is subject to feedback inhibition by its downstream product, GMP, and other guanine nucleotides like GDP and GTP.[10] This ensures that the flow of IMP into the guanine nucleotide pathway is controlled by the end-products.

-

GMP Synthase: The activity of GMP synthase can be influenced by the relative concentrations of adenine and guanine nucleotides, ensuring a balance between the two branches of purine synthesis.

References

- 1. Crystal structure of human phosphoribosylpyrophosphate synthetase 1 reveals a novel allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antibiotic potential of prokaryotic IMP dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ymdb.ca [ymdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Human IMP dehydrogenase. Kinetics and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human PRPS1 filaments stabilize allosteric sites to regulate activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The influence of ribose 5-phosphate availability on purine synthesis of cultured human lymphoblasts and mitogen-stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

De Novo Synthesis of Purine Nucleotides: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The de novo synthesis of purine (B94841) nucleotides is a fundamental and highly conserved metabolic pathway essential for the biosynthesis of DNA, RNA, energy currency (ATP, GTP), and various cofactors. This pathway represents a critical nexus in cellular proliferation and metabolism, making it a key target for therapeutic intervention in oncology, immunology, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the core principles of the de novo purine synthesis pathway, including its enzymatic steps, regulatory mechanisms, and the spatial organization of its components. We present quantitative data on enzyme kinetics and inhibitor efficacy, detailed experimental protocols for key assays, and visual representations of the pathway and associated workflows to support researchers and drug development professionals in this field.

Introduction

Purine nucleotides, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), are indispensable for all living organisms. While the salvage pathway efficiently recycles pre-existing purines, the de novo pathway constructs the purine ring from simpler precursors, a process that is particularly crucial in rapidly dividing cells or when salvaged purines are insufficient.[1][2] The pathway begins with ribose-5-phosphate (B1218738) and culminates in the synthesis of inosine (B1671953) monophosphate (IMP), the common precursor for both AMP and GMP.[3][4] Given its heightened activity in proliferating cells, such as cancer cells and activated lymphocytes, the enzymes of this pathway are attractive targets for drug development.[5][6] This guide will delve into the technical details of this vital metabolic route.

The De Novo Purine Synthesis Pathway

The de novo synthesis of the purine ring is a ten-step enzymatic process that occurs in the cytoplasm of the cell. The initial substrate is 5-phosphoribosyl-1-pyrophosphate (PRPP), which is synthesized from ribose-5-phosphate and ATP by the enzyme PRPP synthetase.[4] The purine ring is then assembled on this ribose-phosphate scaffold. In humans, six enzymes, some of which are multifunctional, catalyze these ten steps.[7][8]

The pathway can be broadly divided into two phases: the synthesis of the first purine nucleotide, inosine monophosphate (IMP), followed by the conversion of IMP to either adenosine monophosphate (AMP) or guanosine monophosphate (GMP).[1]

Synthesis of Inosine Monophosphate (IMP)

The formation of IMP from PRPP involves the sequential addition of atoms from glycine, formate (B1220265) (carried by tetrahydrofolate), glutamine, aspartate, and carbon dioxide.

-

Step 1: The committed step of the pathway is the conversion of PRPP to 5-phosphoribosyl-1-amine, catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (GPAT) . This reaction is a major point of regulation.

-

Steps 2, 3, and 5 (in humans): These steps are catalyzed by a trifunctional enzyme known as trifunctional purine biosynthetic protein adenosine-3 (GART) .[7] It possesses glycinamide (B1583983) ribonucleotide synthetase (GARS), glycinamide ribonucleotide transformylase (GARTfase), and aminoimidazole ribonucleotide synthetase (AIRS) activities.[2]

-

Step 4: Catalyzed by phosphoribosylformylglycinamidine synthase (PFAS) .

-

Steps 6 and 7 (in humans): Catalyzed by the bifunctional enzyme phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole succinocarboxamide synthetase (PAICS) .

-

Step 8: Catalyzed by adenylosuccinate lyase (ADSL) .

-

Steps 9 and 10 (in humans): Catalyzed by the bifunctional enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) .

Conversion of IMP to AMP and GMP

IMP serves as the branch point for the synthesis of AMP and GMP.

-

Synthesis of AMP: This two-step process begins with the conversion of IMP to adenylosuccinate, catalyzed by adenylosuccinate synthetase (ADSS) , which requires GTP for energy. Adenylosuccinate is then converted to AMP by adenylosuccinate lyase (ADSL) , the same enzyme that participates in step 8 of IMP synthesis.

-

Synthesis of GMP: The synthesis of GMP also involves two steps. First, IMP is oxidized to xanthosine (B1684192) monophosphate (XMP) by inosine monophosphate dehydrogenase (IMPDH) . XMP is then converted to GMP by GMP synthetase , utilizing glutamine as the amino group donor and ATP for energy.

Below is a Graphviz diagram illustrating the core pathway of de novo purine nucleotide synthesis.

Regulation of De Novo Purine Synthesis

The de novo purine synthesis pathway is tightly regulated to ensure a balanced supply of purine nucleotides while avoiding wasteful overproduction. Regulation occurs at multiple levels, including allosteric feedback inhibition and transcriptional control.

Allosteric Feedback Inhibition

The primary mechanism of regulation is feedback inhibition by the end products of the pathway.

-

PRPP Synthetase: This initial enzyme is inhibited by ADP and GDP.

-

Glutamine PRPP Amidotransferase (GPAT): As the committed step, GPAT is a critical point of regulation. It is allosterically inhibited by the downstream purine ribonucleotides AMP, GMP, and IMP.[9] The presence of both adenine (B156593) and guanine (B1146940) nucleotides results in synergistic inhibition.

-

Adenylosuccinate Synthetase and IMP Dehydrogenase: These enzymes, which control the branch point from IMP to AMP and GMP respectively, are inhibited by their own products (AMP and GMP). This ensures a balanced production of adenine and guanine nucleotides.

The following diagram illustrates the key feedback inhibition loops.

Transcriptional Regulation

In prokaryotes, the genes encoding the enzymes of the de novo purine synthesis pathway are often organized into operons, and their expression is regulated by transcription factors such as PurR, which represses transcription in the presence of purines.[10] In humans, the regulation of gene expression is more complex and involves multiple transcription factors that respond to the proliferative state of the cell and the availability of purines.

The Purinosome: A Metabolon for Purine Synthesis

There is growing evidence that the enzymes of the de novo purine synthesis pathway are not randomly distributed in the cytoplasm but rather assemble into a dynamic multi-enzyme complex known as the "purinosome".[11][12] This complex is thought to enhance the efficiency of the pathway by channeling the intermediates between successive enzymes, thereby preventing their diffusion into the bulk cytosol and protecting them from degradation. The formation of purinosomes is observed to increase under conditions of purine depletion, suggesting a role in upregulating the pathway when purines are scarce.[11]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes of the de novo purine synthesis pathway and the effects of common inhibitors.

Table 1: Kinetic Parameters of Selected Human De Novo Purine Synthesis Enzymes

| Enzyme | Substrate | Km | kcat | Reference |

| GART (trifunctional) | Glycinamide ribonucleotide | 130 µM | 2.8 s-1 | [3] |

| 10-formyl-5,8-dideazafolate | 1.1 µM | 2.8 s-1 | [3] | |

| IMPDH (type II) | IMP | 10-20 µM | 1.5-2.5 s-1 | [13][14] |

| NAD+ | 30-60 µM | 1.5-2.5 s-1 | [13][14] |

Table 2: Inhibitor Constants (IC50) for Drugs Targeting De Novo Purine Synthesis

| Drug | Target Enzyme | Cell Line | IC50 | Reference |

| Methotrexate (B535133) | Dihydrofolate Reductase (indirectly affects GART and ATIC) | CEM T-cells | ~1 µM (for inhibition of de novo synthesis) | [15] |

| Mycophenolic Acid | IMP Dehydrogenase (IMPDH) | Purified human IMPDH type II | 0.02 µM | [16] |

| 6-Mercaptopurine | GPAT and others (after conversion to TIMP) | Various | Varies with cell type | [9][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the de novo purine synthesis pathway.

Enzymatic Assay for PRPP Synthetase Activity

This protocol describes a continuous spectrophotometric rate determination for PRPP synthetase activity.[18][19]

Principle: The production of AMP in the PRPP synthetase reaction is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

Assay Buffer: 125 mM Sodium Phosphate buffer, pH 7.6, containing 7 mM MgCl2.

-

Substrates: 60 mM Ribose-5-Phosphate, 120 mM ATP.

-

Coupling Enzymes: Myokinase, Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme suspension.

-

Other Reagents: 70 mM Phospho(enol)pyruvate (PEP), β-NADH.

-

Enzyme Sample: Cell lysate or purified PRPP synthetase.

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, Ribose-5-Phosphate, ATP, PEP, β-NADH, PK/LDH, and Myokinase in a cuvette.

-

Incubate the mixture at 37°C for a few minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the enzyme sample.

-

Immediately mix and monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

Quantification of Purine Nucleotide Pools by HPLC

This protocol outlines a method for the separation and quantification of purine nucleotides from cell extracts using High-Performance Liquid Chromatography (HPLC).[20][21][22]

Principle: Cellular nucleotides are extracted and separated by reverse-phase ion-pair chromatography and detected by UV absorbance.

Procedure:

-

Cell Lysis and Extraction:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells and extract nucleotides using a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

Neutralize the extract with a suitable base (e.g., potassium carbonate).

-

Centrifuge to remove precipitated proteins and salts.

-

-

HPLC Analysis:

-

Inject the supernatant onto a C18 reverse-phase HPLC column.

-

Elute the nucleotides using a gradient of a suitable mobile phase, typically an aqueous buffer with an ion-pairing agent (e.g., tetrabutylammonium) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Monitor the elution of nucleotides by UV absorbance at 254 nm.

-

Identify and quantify the nucleotides by comparing their retention times and peak areas to those of known standards.

-

Visualization of Purinosomes by Immunofluorescence

This protocol describes a method for visualizing purinosomes in cultured cells using immunofluorescence microscopy.[11][23][24][25]

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins. Primary antibodies specific to two different enzymes of the de novo purine synthesis pathway are used, followed by fluorescently labeled secondary antibodies. Colocalization of the two fluorescent signals indicates the presence of purinosomes.

Materials:

-

Adherent cells grown on coverslips.

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

-

Blocking buffer (e.g., PBS with 5% bovine serum albumin).

-

Primary antibodies against two different purine synthesis enzymes (e.g., rabbit anti-GART and mouse anti-PFAS).

-

Fluorescently labeled secondary antibodies (e.g., anti-rabbit IgG-Alexa Fluor 488 and anti-mouse IgG-Alexa Fluor 594).

-

Mounting medium with DAPI.

Procedure:

-

Cell Culture and Fixation:

-

Culture cells on coverslips. To induce purinosome formation, cells can be grown in purine-depleted media.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

-

Antibody Staining:

-

Incubate with a mixture of the two primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a mixture of the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

-

Image the cells using a confocal or fluorescence microscope with appropriate filters for DAPI and the two fluorophores.

-

The following diagram illustrates a generalized workflow for the immunofluorescence detection of purinosomes.

Drug Development and Clinical Applications

The enzymes of the de novo purine synthesis pathway are validated targets for a number of clinically important drugs.[26][27]

-

Antimetabolites:

-

6-Mercaptopurine (6-MP): A purine analog that, after intracellular conversion to its ribonucleotide, inhibits GPAT and other enzymes in the pathway.[9][17][28] It is used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease.[29]

-

Methotrexate: An antifolate that inhibits dihydrofolate reductase, leading to a depletion of tetrahydrofolate cofactors required for the GART and ATIC-catalyzed steps.[15][30] It is widely used in cancer chemotherapy and for autoimmune diseases like rheumatoid arthritis.

-

-

IMPDH Inhibitors:

The development of novel inhibitors targeting this pathway is an active area of research. Strategies include the design of substrate analogs, allosteric inhibitors, and compounds that disrupt the formation of the purinosome.[4][10] A deeper understanding of the structure and regulation of the enzymes and the purinosome complex will be crucial for the development of more specific and effective therapies with fewer side effects.

Conclusion

The de novo synthesis of purine nucleotides is a complex and highly regulated metabolic pathway that is fundamental to cell growth and proliferation. Its importance is underscored by the clinical efficacy of drugs that target its enzymes. For researchers and drug development professionals, a thorough understanding of the pathway's biochemistry, regulation, and cellular organization is paramount. The quantitative data, detailed experimental protocols, and visual aids provided in this guide are intended to serve as a valuable resource for advancing research and therapeutic development in this critical area of metabolism.

References

- 1. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoribosylglycinamide formyltransferase - Wikiwand [wikiwand.com]

- 3. Human glycinamide ribonucleotide transformylase: active site mutants as mechanistic probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Intersection of Purine and Mitochondrial Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene - GART [maayanlab.cloud]

- 8. nts.prolekare.cz [nts.prolekare.cz]

- 9. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 10. Frontiers | A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis [frontiersin.org]

- 11. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Purinosome: A Case Study for a Mammalian Metabolon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inosine monophosphate dehydrogenase (IMPDH) activity as a pharmacodynamic biomarker of mycophenolic acid effects in pediatric kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. PRPP-S Assay Kit [novocib.com]

- 20. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. HPLC Analysis of Nucleotides [protocols.io]

- 22. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. arigobio.com [arigobio.com]

- 25. usbio.net [usbio.net]

- 26. Inhibitors of de novo nucleotide biosynthesis as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. go.drugbank.com [go.drugbank.com]

- 29. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 30. Effects of methotrexate on RNA and purine synthesis of astrocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Guanine Nucleotide Salvage: A Technical Guide for Researchers

December 4, 2025

Abstract

The salvage pathway for guanine (B1146940) nucleotides represents a critical metabolic route for the reutilization of purine (B94841) bases, thereby conserving energy and essential molecular precursors. This pathway is of paramount importance in cellular homeostasis, and its dysregulation is implicated in various pathological conditions, including genetic disorders and cancer. This technical guide provides an in-depth exploration of the core components of the guanine nucleotide salvage pathway, intended for researchers, scientists, and professionals in drug development. It details the enzymatic reactions, presents quantitative data on enzyme kinetics and inhibitor potencies, outlines experimental protocols for pathway analysis, and visualizes the intricate network of reactions and their regulation.

Introduction

Nucleotides, the fundamental building blocks of nucleic acids, are synthesized through two primary pathways: de novo synthesis and salvage pathways. While de novo synthesis builds nucleotides from simple precursors, the salvage pathways recycle pre-existing bases and nucleosides derived from the breakdown of nucleic acids or from extracellular sources.[1][2] The guanine nucleotide salvage pathway is a highly efficient process that plays a crucial role in maintaining the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, cellular energy, and signaling processes.[3]

This guide focuses on the central enzymes of the guanine nucleotide salvage pathway: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Guanine Deaminase (GDA), along with the related enzyme GMP Synthetase, which channels salvaged intermediates into guanosine (B1672433) monophosphate (GMP). Understanding the intricacies of this pathway is vital for developing therapeutic strategies targeting diseases with aberrant purine metabolism.

Core Enzymatic Reactions

The salvage of guanine nucleotides primarily involves the conversion of the free purine base, guanine, into GMP. This is achieved through the action of HGPRT. Concurrently, guanine can be deaminated by GDA to xanthine (B1682287), which can then enter the purine degradation pathway or be salvaged.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

HGPRT is the key enzyme in the purine salvage pathway. It catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine, forming GMP.[4] This reaction is essentially irreversible and is a critical step in the reutilization of purine bases.

Reaction: Guanine + PRPP → GMP + PPi

Guanine Deaminase (GDA)

Guanine Deaminase, also known as guanase, catalyzes the hydrolytic deamination of guanine to form xanthine and ammonia.[5] This enzyme plays a role in regulating the intracellular pool of guanine and contributes to the purine catabolic pathway.

Reaction: Guanine + H₂O → Xanthine + NH₃

GMP Synthetase

While not a direct part of the guanine salvage from the free base, GMP Synthetase is crucial for the synthesis of GMP from xanthosine (B1684192) monophosphate (XMP), which can be formed from the salvage of hypoxanthine (B114508) via HGPRT to inosine (B1671953) monophosphate (IMP) and subsequent oxidation. It represents a key convergence point for the de novo and salvage pathways leading to GMP.[6]

Reaction: XMP + Glutamine + ATP → GMP + Glutamate + AMP + PPi

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the guanine nucleotide salvage pathway. These values can vary depending on the specific experimental conditions and the source of the enzyme.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| Human HGPRT | Guanine | 2 - 200 | 18 - 275 (decreased in mutants) | [7][8] |

| PRPP | 5 - 1000 | - | [8] | |

| Human Guanine Deaminase | Guanine | 9.5 - 12 | 17.4 - 36 | [9][10] |

| Human GMP Synthetase | XMP | Exhibits sigmoidal kinetics | - | [11] |

| ATP | - | - | [11] | |

| Glutamine | - | - | [11] |

Inhibitor Constants (Ki)

| Enzyme | Inhibitor | Ki (µM) | Source |

| Human HGPRT | Acyclic Nucleoside Phosphonates | as low as 0.1 | [12] |

| Immucillins | 0.0007 - 0.4 | [13] | |

| Human Guanine Deaminase | 9-(p-carbetoxyphenyl) guanine | 5 | [14] |

| 5-Aminoimidazole-4-carboxamide | 4.44 | [15] | |

| Xanthine | 1.96 | [15] | |

| Uric acid | 4.34 | [15] | |

| Caffeine | 10.2 | [15] | |

| GMP Synthetase | Decoyinine | - | [11] |

| Folic acid | 51.98 | [16] | |

| AZD1152 | 4.05 | [16] |

Intracellular Nucleotide Concentrations

The intracellular concentrations of guanine nucleotides can vary significantly depending on the cell type and metabolic state.

| Nucleotide | Concentration (fmol/mg protein) | Cell Type | Source |

| Ras-bound GDP | 509 | Parental NIH 3T3 cells | [17] |

| Ras-bound GTP | 1.3 | Parental NIH 3T3 cells | [17] |

| Ras-bound GDP | 7008 | Ha-Ras-overproducing NIH 3T3 cells | [17] |

| Ras-bound GTP | 21.3 | Ha-Ras-overproducing NIH 3T3 cells | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the guanine nucleotide salvage pathway.

Preparation of Cell Extracts for Enzyme Assays and Nucleotide Analysis

-

Cell Harvesting: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., for enzyme assays: 100 mM Tris-HCl, pH 7.4, 12 mM MgCl₂; for nucleotide extraction: ice-cold 0.5 M perchloric acid or a methanol/water/chloroform mixture).

-

Homogenization: Disrupt the cells by sonication on ice or by repeated freeze-thaw cycles.

-

Centrifugation: Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble proteins (for enzyme assays) or nucleotides.

-

Neutralization (for nucleotide extracts): If using perchloric acid, neutralize the extract with a solution like 2.5 M K₂CO₃. Centrifuge to remove the KClO₄ precipitate.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay for normalization of enzyme activity.

Spectrophotometric Assay for HGPRT Activity

This assay measures the production of GMP from guanine and PRPP by monitoring the change in absorbance at 257.5 nm.[18]

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 12 mM MgCl₂, 1 mM PRPP, and 200 µM guanine.

-

Enzyme Addition: Add an appropriate amount of cell lysate (e.g., 10-50 µg of protein) to initiate the reaction. The total reaction volume is typically 200 µL.

-

Spectrophotometric Measurement: Immediately place the reaction in a UV-compatible 96-well plate or cuvette and monitor the increase in absorbance at 257.5 nm over time using a spectrophotometer.

-

Calculation of Activity: Calculate the rate of GMP formation using the molar extinction coefficient difference between GMP and guanine at 257.5 nm. One unit of HGPRT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of GMP per minute under the specified conditions.

A coupled spectrophotometric assay can also be used, where the product IMP (from hypoxanthine) is oxidized by IMP dehydrogenase, leading to the reduction of NAD⁺ to NADH, which is monitored at 340 nm.[19][20]

Assay for Guanine Deaminase (GDA) Activity

GDA activity can be measured by monitoring the production of xanthine from guanine.

4.3.1. Spectrophotometric Assay

This method is based on the change in UV absorbance as guanine is converted to xanthine.[21]

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM KH₂PO₄-K₂HPO₄, pH 7.4) containing a known concentration of guanine (e.g., 200 µM).

-

Enzyme Addition: Add the cell lysate containing GDA to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., 20% KOH) or acid.

-

Spectrophotometric Measurement: Measure the absorbance at a wavelength where the change between guanine and xanthine is maximal (e.g., 293 nm).

-

Calculation of Activity: Calculate the amount of xanthine produced by comparing the absorbance to a standard curve of xanthine.

4.3.2. Fluorometric Assay

A more sensitive fluorometric assay can also be employed.[22]

-

Reaction Setup: In a 96-well plate, set up paired wells for each sample: one with and one without the addition of guanine deaminase (for background subtraction).

-

Reaction Mixture: Add a reaction mix containing a fluorometric probe, xanthine oxidase, and the sample.

-

Enzyme Addition: To one well of each pair, add guanine deaminase.

-

Incubation: Incubate the plate at 37°C, protected from light. The GDA in the sample will convert guanine to xanthine, which is then oxidized by xanthine oxidase, generating a fluorescent product.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculation: Subtract the fluorescence of the well without GDA from the well with GDA to determine the net fluorescence due to GDA activity. Quantify the guanine concentration by comparing the net fluorescence to a guanine standard curve.

HPLC and LC-MS/MS for Guanine Nucleotide Quantification

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of guanine and its nucleotides in biological samples.

4.4.1. Sample Preparation

Use the neutralized perchloric acid or methanol/water/chloroform extracts prepared as described in section 4.1. Filter the samples through a 0.22 µm filter before injection.

4.4.2. HPLC Method (Example)

-

Column: C18 reverse-phase column.

-

Mobile Phase: An ion-pairing reagent (e.g., tetrabutylammonium) in a phosphate (B84403) buffer with an organic modifier like acetonitrile.

-

Detection: UV detection at 254 nm.

-

Quantification: Compare the peak areas of the analytes to those of known standards to determine their concentrations.

4.4.3. LC-MS/MS Method

LC-MS/MS offers higher sensitivity and specificity.

-

Chromatography: Similar to HPLC, using a C18 column with a gradient elution.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. Specific precursor-to-product ion transitions are monitored for each analyte to ensure accurate identification and quantification.

-

Quantification: Use stable isotope-labeled internal standards for the most accurate quantification.

Signaling Pathways and Regulation

The guanine nucleotide salvage pathway is tightly regulated and integrated with other metabolic and signaling networks.

Interplay with De Novo Purine Synthesis

The de novo and salvage pathways are coordinately regulated to maintain purine nucleotide homeostasis.[2] High levels of purine nucleotides from the salvage pathway can feedback-inhibit key enzymes of the de novo pathway, thus conserving cellular resources.

Regulation by Cellular Energy Status and Redox State

The activity of the salvage pathway can be influenced by the cellular energy charge (ATP/ADP ratio) and the redox state (NAD⁺/NADH ratio). For instance, an increased NADH/NAD⁺ ratio has been shown to inhibit HGPRT activity.[23]

mTORC1 Signaling

The mTORC1 signaling pathway, a central regulator of cell growth and proliferation, is sensitive to intracellular purine nucleotide levels. Depletion of purines can inhibit mTORC1 activity, linking nucleotide availability to the control of protein synthesis and other anabolic processes.[3]

Visualizations

The following diagrams, generated using the DOT language, illustrate the core pathways and their regulation.

Caption: Core reactions of the guanine nucleotide salvage and catabolic pathways.

Caption: Experimental workflow for analyzing the guanine nucleotide salvage pathway.

Caption: Regulatory network of the guanine nucleotide salvage pathway.

Conclusion

The guanine nucleotide salvage pathway is a cornerstone of purine metabolism, essential for maintaining cellular function and viability. Its core enzymes, particularly HGPRT, represent attractive targets for therapeutic intervention in a range of diseases. This technical guide provides a comprehensive overview of the pathway, from its fundamental biochemistry to practical experimental approaches. The provided data and protocols are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into this critical metabolic network and the development of novel therapeutic strategies.

References

- 1. Structural determinants for substrate selectivity in guanine deaminase enzymes of the amidohydrolase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 5. Guanine deaminase - Wikipedia [en.wikipedia.org]

- 6. GMP synthase - Wikipedia [en.wikipedia.org]

- 7. Catalysis in human hypoxanthine-guanine phosphoribosyltransferase: Asp 137 acts as a general acid/base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotype-Phenotype Correlations in Lesch-Nyhan Disease: MOVING BEYOND THE GENE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical characterization of human GMP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]